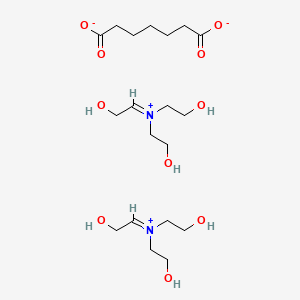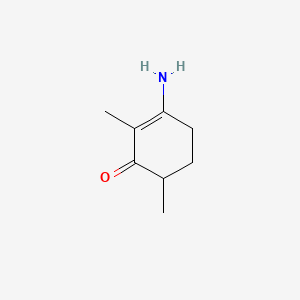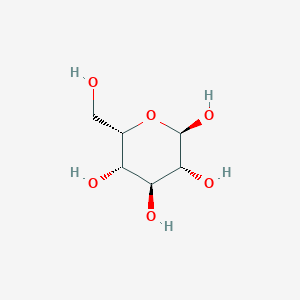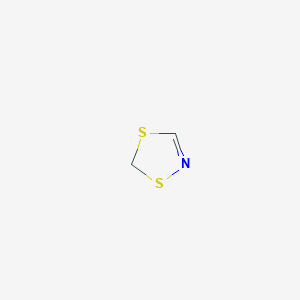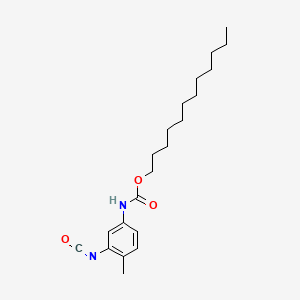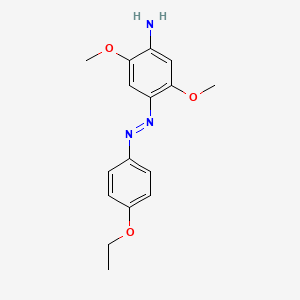
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-ethoxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Studied for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of amines that can interact with cellular components. This interaction can result in antimicrobial and antiproliferative effects by disrupting cellular processes and inhibiting the growth of microorganisms and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Methoxyphenyl)azo)-2,5-dimethoxyaniline
- 4-((4-Chlorophenyl)azo)-2,5-dimethoxyaniline
- 4-((4-Nitrophenyl)azo)-2,5-dimethoxyaniline
Uniqueness
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This compound exhibits distinct spectral properties and can form unique derivatives compared to its analogs .
Propiedades
Número CAS |
85098-82-4 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-12-7-5-11(6-8-12)18-19-14-10-15(20-2)13(17)9-16(14)21-3/h5-10H,4,17H2,1-3H3 |
Clave InChI |
MQQMJDREBUTCHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





